molecular formula C19H20N2O2S B2843876 4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-49-3

4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2843876
CAS No.: 952861-49-3
M. Wt: 340.44
InChI Key: YRUBHONEFGPNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity, and a p-tolylthio group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the p-tolylthio group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The p-tolylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolylthio group can yield sulfoxides or sulfones, while reduction of the quinoxaline core can produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The p-tolylthio group can influence the compound’s binding affinity to these targets, while the quinoxaline core can modulate its biological activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-tolylthio)benzophenone
  • 3-(p-tolylthio)propyl-triphenyltin
  • 4-(p-tolylthio)butyl-triphenyltin

Uniqueness

4-(4-(p-tolylthio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific combination of the quinoxaline core and the p-tolylthio group. This combination can result in distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-[4-(4-methylphenyl)sulfanylbutanoyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-14-8-10-15(11-9-14)24-12-4-7-19(23)21-13-18(22)20-16-5-2-3-6-17(16)21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBHONEFGPNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.